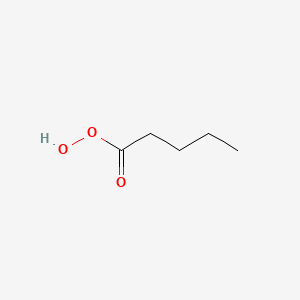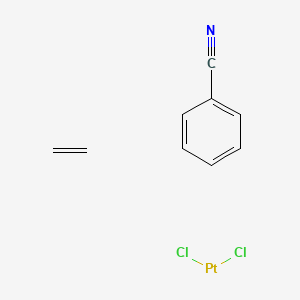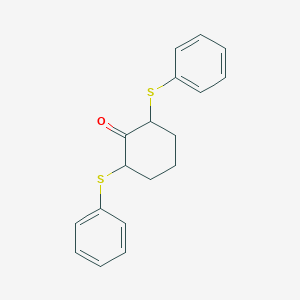
2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- is a brominated derivative of cyclohexadienone. This compound is known for its unique structure, which includes multiple bromine atoms and a methyl group attached to the cyclohexadienone ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- typically involves the bromination of 2,5-cyclohexadien-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions on the cyclohexadienone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less brominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce less brominated cyclohexadienones .
Scientific Research Applications
2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- involves its interaction with molecular targets through its bromine atoms and the cyclohexadienone ring. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in its action include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: Similar structure but without the methyl group.
2,6-Dimethyl-2,5-cyclohexadien-1-one: Contains methyl groups but lacks bromine atoms.
2,5-Cyclohexadien-1-one, 4-diazo-: Contains a diazo group instead of bromine atoms.
Uniqueness
2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- is unique due to the presence of both multiple bromine atoms and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
34946-83-3 |
|---|---|
Molecular Formula |
C7H4Br4O |
Molecular Weight |
423.72 g/mol |
IUPAC Name |
2,4,4,6-tetrabromo-3-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H4Br4O/c1-3-5(9)6(12)4(8)2-7(3,10)11/h2H,1H3 |
InChI Key |
PQGMBDQCEOLFTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=CC1(Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
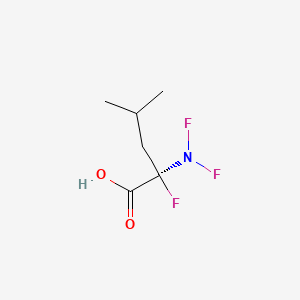

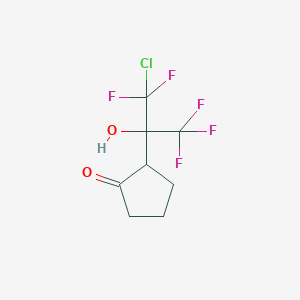

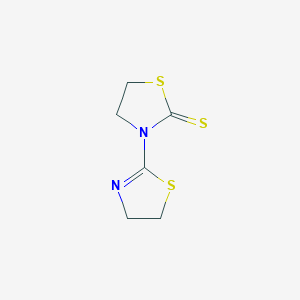
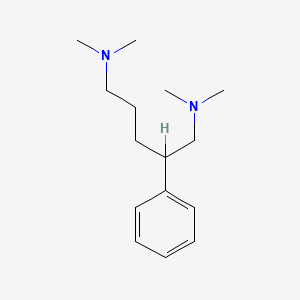



![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
